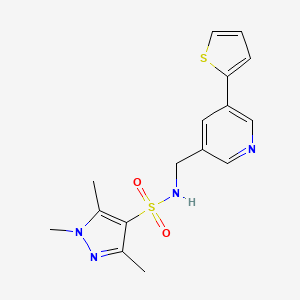

1,3,5-trimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S2/c1-11-16(12(2)20(3)19-11)24(21,22)18-9-13-7-14(10-17-8-13)15-5-4-6-23-15/h4-8,10,18H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXANJRIOYXPCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-trimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of heterocyclic structures, including pyrazole, pyridine, and thiophene rings, contributing to its diverse reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 362.47 g/mol

- CAS Number : 1904163-75-2

The presence of the sulfonamide functional group enhances the compound's solubility and interaction with biological targets, making it a promising candidate in medicinal chemistry.

Antimicrobial Activity

Initial studies suggest that 1,3,5-trimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide exhibits significant antimicrobial properties. Research has indicated its potential effectiveness against various bacterial strains, which is crucial for combating antibiotic resistance. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting specific enzymes essential for bacterial survival.

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. Its structural components allow it to interact with enzymes involved in inflammatory pathways. Studies have shown that similar compounds can inhibit cyclooxygenases (COX), which play a critical role in the inflammatory process.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The mechanism of action may involve inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. The combination of different heterocycles contributes to its unique reactivity and potential therapeutic applications. For instance, modifications to the thiophene or pyridine rings could enhance its selectivity towards specific biological targets or improve its pharmacokinetic properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory |

| Celecoxib | Pyrazole derivative | Anti-inflammatory |

| Articaine | Thiophene derivative | Anesthetic |

This table illustrates how 1,3,5-trimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide compares with other biologically active compounds containing similar structural elements.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : A study published in Frontiers in Chemistry highlighted the anticancer efficacy of pyrazole derivatives against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .

- Antimicrobial Evaluation : Research indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity, suggesting that modifications to the pyrazole structure could enhance efficacy against resistant strains .

- Inhibition Studies : In vitro studies have shown that compounds similar to 1,3,5-trimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide can inhibit key enzymes like α-glucosidase more effectively than standard treatments .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound ID/Name | Pyrazole Substituents | N-Substituent | Notable Functional Groups |

|---|---|---|---|

| Target Compound | 1,3,5-trimethyl | (5-(thiophen-2-yl)pyridin-3-yl)methyl | Thiophene, pyridine, sulfonamide |

| 1006994-26-8: 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide | 1-(difluoromethyl), 3,5-dimethyl | 3-(4-nitro-1H-pyrazol-1-yl)propyl | Difluoromethyl, nitro, pyrazole |

| 1006994-39-3: 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide | 1-(difluoromethyl), 3-methyl | 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl | Ethoxy, nitro |

| 1006994-68-8: (1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide | 3,5-dimethyl, 4-nitro | [(3-methylphenoxy)acetyl]oxy | Phenoxy, acetyloxy, nitro |

Key Observations :

Electronic Effects: The target compound’s thiophene-pyridine substituent introduces electron-rich aromaticity, favoring π-π interactions with biological targets. The difluoromethyl group in 1006994-26-8 and 1006994-39-3 enhances electronegativity and metabolic resistance compared to the target’s methyl groups .

Hydrogen-Bonding Capacity: All compounds retain the sulfonamide group (hydrogen-bond donor/acceptor). The ethoxy group in 1006994-39-3 may enhance solubility via polar interactions, whereas the phenoxy group in 1006994-68-8 introduces lipophilicity .

Pharmacokinetic Implications :

- The thiophene-pyridine motif in the target compound may improve blood-brain barrier penetration due to moderate lipophilicity, whereas nitro groups in analogs could reduce bioavailability due to higher molecular weight and polarity .

- Difluoromethyl and ethoxy substituents in analogs may confer resistance to cytochrome P450-mediated metabolism, extending half-life .

Preparation Methods

Methylation of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized through sequential methylation reactions. Starting with 3,5-dimethyl-1H-pyrazole , potassium tert-butoxide deprotonates the pyrazole at the 1-position, enabling methylation with methyl iodide:

$$

\text{3,5-Dimethyl-1H-pyrazole} + \text{CH}_3\text{I} \xrightarrow{\text{KOtBu, THF}} \text{1,3,5-Trimethyl-1H-pyrazole}

$$

Conditions :

Sulfonylation with Chlorosulfonic Acid

The sulfonyl chloride group is introduced via reaction with chlorosulfonic acid and thionyl chloride:

$$

\text{1,3,5-Trimethyl-1H-pyrazole} + \text{ClSO}3\text{H} \xrightarrow{\text{CHCl}3, 60^\circ\text{C}} \text{1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid}

$$

$$

\text{Sulfonic acid} + \text{SOCl}_2 \xrightarrow{60^\circ\text{C}} \text{1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride}

$$

Key Parameters :

- Chlorosulfonic Acid Stoichiometry: 5.5 equivalents.

- Thionyl Chloride: 1.3 equivalents.

- Purification: Evaporation under vacuum followed by dichloromethane extraction.

Synthesis of (5-(Thiophen-2-yl)Pyridin-3-yl)Methanamine (Intermediate B)

Reductive Amination to Form Methanamine

The aldehyde is converted to the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride:

$$

\text{5-(Thiophen-2-yl)nicotinaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{(5-(Thiophen-2-yl)pyridin-3-yl)methanamine}

$$

Optimization Notes :

Coupling of Intermediates A and B to Form the Target Compound

The final step involves nucleophilic substitution of the sulfonyl chloride with the primary amine:

$$

\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Base, Solvent}} \text{1,3,5-Trimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide}

$$

Experimental Protocol :

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

- Base : Triethylamine (2.3 equivalents) or diisopropylethylamine (1.5 equivalents).

- Temperature : 40°C for 16 hours.

- Workup :

Yield : 63% (reported for analogous compounds).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

Challenges and Optimization Strategies

Sulfonyl Chloride Hydrolysis

The sulfonyl chloride intermediate is moisture-sensitive. Strategies to mitigate hydrolysis include:

Amine Nucleophilicity

Steric hindrance from the pyridine-thiophene group reduces amine reactivity. Solutions include:

- Elevated temperatures (40–60°C).

- Excess base (up to 3 equivalents).

Q & A

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step protocols. For example:

- Step 1: Preparation of the pyrazole sulfonamide core via condensation of 1,3,5-trimethylpyrazole with chlorosulfonic acid, followed by reaction with amines.

- Step 2: Functionalization of the pyridinylmethyl-thiophene moiety using Suzuki-Miyaura coupling for thiophene attachment (see for analogous methods).

- Step 3: Coupling the sulfonamide and pyridinyl-thiophene groups via nucleophilic substitution.

Key conditions include using DMF as a solvent, K₂CO₃ as a base, and room-temperature stirring (as in ). Yield optimization requires precise stoichiometric ratios and inert atmospheres (Ar/N₂) .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies methyl groups (δ ~2.1–2.5 ppm for pyrazole-CH₃), sulfonamide protons (δ ~7.5–8.5 ppm), and thiophene aromatic protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₇H₂₀N₄O₂S₂: calculated 392.10, observed 392.09) .

- Infrared (IR) Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1350 cm⁻¹ (C-N stretching) validate sulfonamide functionality .

Q. What solvent systems are suitable for purification?

Methodological Answer:

- Recrystallization: Ethanol/water (3:1 v/v) or ethyl acetate/hexane mixtures yield high-purity crystals.

- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates. Polar solvents like methanol (~5%) improve separation of sulfonamide derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3,5-trimethylpyrazole core influence reactivity?

Methodological Answer:

- Steric Effects: The 1,3,5-trimethyl groups hinder electrophilic substitution at the pyrazole C4 position, directing reactivity to the sulfonamide group.

- Electronic Effects: Methyl groups donate electron density, increasing sulfonamide nucleophilicity. Computational studies (e.g., DFT) predict charge distribution and reactive sites (see for modeling approaches) .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Case Study: If enzymatic assays show inconsistent IC₅₀ values, validate via:

- Dose-Response Curves: Repeat assays with tighter concentration gradients (e.g., 0.1–100 μM).

- Control Experiments: Test for compound stability under assay conditions (pH, temperature).

- Structural Analog Comparison: Compare with ’s approach to identify functional group contributions .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Key parameters:

- Grid box centered on the active site (20 ų).

- Lamarckian genetic algorithm for conformational sampling.

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (see for structural parameterization) .

Q. How to address low yields in the final coupling step?

Methodological Answer:

- Troubleshooting Table:

| Issue | Possible Cause | Solution |

|---|---|---|

| Low Yield (<40%) | Poor nucleophilicity of pyridinylmethyl-thiophene | Activate intermediate with NaH in THF |

| Side Products | Competing sulfonamide hydrolysis | Use anhydrous solvents and molecular sieves |

Data Contradiction Analysis

Q. Why do similar compounds show divergent biological activities?

Methodological Answer:

- Structural Comparison: Compare substituent effects using ’s pyrazole-carboximidamide series. For example:

- Electron-withdrawing groups (e.g., -NO₂) reduce membrane permeability.

- Thiophene vs. phenyl substituents alter π-π stacking in enzyme pockets.

- Bioactivity Heatmap: Cluster IC₅₀ values by substituent type to identify trends .

Q. How to validate conflicting computational vs. experimental binding data?

Methodological Answer:

- Free Energy Calculations: Use MM-PBSA/GBSA to compute ΔG_binding. Discrepancies >2 kcal/mol suggest force field inaccuracies.

- Crystallography: Resolve X-ray structures of compound-target complexes (if feasible) .

Methodological Resources

- Synthesis Protocols: .

- Characterization Techniques: .

- Computational Tools: .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.